molecular formula C8H9ClN2 B13528628 5-Chloro-6-cyclopropylpyridin-2-amine CAS No. 2411781-90-1

5-Chloro-6-cyclopropylpyridin-2-amine

Cat. No.: B13528628
CAS No.: 2411781-90-1
M. Wt: 168.62 g/mol
InChI Key: HXHSISMKADLOAK-UHFFFAOYSA-N
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Description

5-Chloro-6-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyclopropylpyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloropyridine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Cyclopropyl-substituted amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-cyclopropylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropylpyridin-2-amine: Similar structure but lacks the chlorine atom.

    6-Chloro-5-methylpyridin-2-amine: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

5-Chloro-6-cyclopropylpyridin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2411781-90-1

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-6-cyclopropylpyridin-2-amine

InChI

InChI=1S/C8H9ClN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

HXHSISMKADLOAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=N2)N)Cl

Origin of Product

United States

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